(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a thiophen-2-ylmethylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors . The compound can also participate in cross-coupling reactions, forming new carbon-carbon bonds and enabling the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid compound used in similar reactions but lacks the additional functional groups present in (4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid.
Thiophen-2-ylboronic acid: Contains a thiophene ring similar to this compound but lacks the cyclopropyl and aminomethyl groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides additional functional groups for chemical reactions and interactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C15H18BNO2S |
---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
[4-[[cyclopropyl(thiophen-2-ylmethyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H18BNO2S/c18-16(19)13-5-3-12(4-6-13)10-17(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14,18-19H,7-8,10-11H2 |
InChI Key |
YAMSBFFUBNUPQO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(CC2=CC=CS2)C3CC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.